molecular formula C7H5ClO2S B12063885 3-(3-Chlorothiophen-2-yl)acrylic acid

3-(3-Chlorothiophen-2-yl)acrylic acid

Cat. No.: B12063885
M. Wt: 188.63 g/mol
InChI Key: KNXPMWWSPPOEBS-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID is an organic compound that belongs to the family of acrylic acids It features a thiophene ring substituted with a chlorine atom at the 3-position and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 60°C to 100°C.

Industrial Production Methods: Industrial production methods for (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

(E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

  • (E)-3-(THIOPHEN-2-YL)ACRYLIC ACID
  • 2-CYANO-3-THIOPHEN-2-YL-ACRYLIC ACID METHYL ESTER
  • (E)-3-(5-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID

Comparison: (E)-3-(3-CHLOROTHIOPHEN-2-YL)ACRYLIC ACID is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

IUPAC Name

(E)-3-(3-chlorothiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+

InChI Key

KNXPMWWSPPOEBS-OWOJBTEDSA-N

Isomeric SMILES

C1=CSC(=C1Cl)/C=C/C(=O)O

Canonical SMILES

C1=CSC(=C1Cl)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.